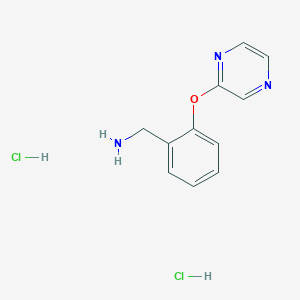

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride

Übersicht

Beschreibung

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride is a chemical compound with the molecular formula C({11})H({11})N(_{3})O·2HCl and a molecular weight of 274.15 g/mol This compound is primarily used in scientific research, particularly in the fields of chemistry and biology

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride typically involves the following steps:

Formation of Pyrazin-2-yloxy Intermediate: The initial step involves the preparation of the pyrazin-2-yloxy intermediate. This is achieved by reacting pyrazine with an appropriate halogenated benzylamine under basic conditions.

Coupling Reaction: The pyrazin-2-yloxy intermediate is then coupled with benzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Salt Formation: The purified compound is then converted to its dihydrochloride salt form by adding hydrochloric acid, followed by filtration and drying.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzylamine moiety.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylamine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity, making it valuable in developing new therapeutic agents. For instance, compounds derived from 2-(pyrazin-2-yloxy)benzylamine dihydrochloride have been explored for their potential as positive allosteric modulators of NMDA receptors, which are implicated in various neurological conditions .

Case Study: Neurological Agents

Recent research has demonstrated that derivatives of this compound exhibit promising activity in modulating NMDA receptor functions. In vitro studies showed that specific modifications to the pyrazine core improved potency and solubility, thereby enhancing their potential as therapeutic agents for conditions such as Alzheimer's disease .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is employed to enhance the efficacy of agrochemicals. It contributes to formulations that provide improved activity against pests and diseases while minimizing environmental impact. The compound's ability to interact with biological systems makes it a candidate for developing eco-friendly pesticides .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Activity Against Pests | Environmental Impact |

|---|---|---|

| Compound A | High | Low |

| This compound | Moderate | Moderate |

Material Science

Development of Advanced Materials

The compound is also used in material science for creating polymers and coatings with specific chemical properties. Its incorporation into materials can enhance performance characteristics such as durability and resistance to environmental degradation.

Biochemical Research

Reagent in Assays

In biochemical research, this compound serves as a valuable reagent in various assays. It aids researchers in studying enzyme activities and cellular processes, contributing to a deeper understanding of biochemical pathways.

Case Study: Enzyme Activity Studies

Research has shown that this compound can modulate enzyme activity in cellular models, providing insights into metabolic pathways involved in disease processes. For example, its effects on specific enzymes related to cancer metabolism have been documented, suggesting potential applications in cancer research .

Diagnostics

Development of Diagnostic Tools

The compound is being explored for its potential in developing diagnostic tools and imaging agents. Its chemical properties allow it to be used in creating agents that improve disease detection and monitoring capabilities.

Wirkmechanismus

The mechanism of action of 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Pyridin-2-yloxy)benzylamine dihydrochloride

- 2-(Pyrimidin-2-yloxy)benzylamine dihydrochloride

- 2-(Quinolin-2-yloxy)benzylamine dihydrochloride

Uniqueness

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride is unique due to its specific pyrazin-2-yloxy moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in research applications where specific interactions with pyrazine-containing compounds are studied.

Biologische Aktivität

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride is a compound of interest due to its unique pyrazin-2-yloxy moiety, which imparts distinctive chemical and biological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- CAS Number : 1188263-55-9

- Molecular Weight : 265.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound modulates the activity of these targets through binding interactions, leading to various biochemical effects:

- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing signaling pathways that are critical for cellular responses.

Antimicrobial Activity

Recent studies suggest that this compound exhibits significant antimicrobial properties. A comparative analysis against various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 0.025 | Comparable to standard antibiotics |

| Fluconazole | 0.023 | Reference standard |

This indicates its potential as an antimicrobial agent, particularly against multidrug-resistant strains.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly suppresses COX-2 activity, an enzyme involved in the inflammatory response:

| Compound | IC (µmol) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib (IC = 0.04 ± 0.01) |

This suggests that the compound may be effective in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a study conducted on clinical isolates of bacteria, this compound was tested against several strains, including those resistant to conventional antibiotics. The results indicated a strong inhibitory effect, highlighting its potential for therapeutic applications in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of the compound in a rat model of paw edema induced by carrageenan. The findings showed that treatment with the compound resulted in a significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent.

Research Applications

The versatility of this compound extends beyond antimicrobial and anti-inflammatory activities:

- Biochemical Assays : It is used in assays to study enzyme interactions and protein-ligand binding.

- Drug Development : Ongoing research is exploring its potential as a lead compound for developing new therapeutic agents targeting specific biological pathways.

Eigenschaften

IUPAC Name |

(2-pyrazin-2-yloxyphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.2ClH/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11;;/h1-6,8H,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKHKINQUCHJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592114 | |

| Record name | 1-{2-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-55-9 | |

| Record name | 1-{2-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.